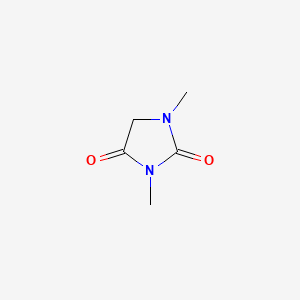

1,3-Dimethylimidazolidine-2,4-dione

Description

BenchChem offers high-quality 1,3-Dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTORHYUCZJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946887 | |

| Record name | 1,3-Dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24039-08-5 | |

| Record name | 1,3-Dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024039085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5Z8WF98G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate its preparation in a laboratory setting. The described methods include the direct cyclization of N,N'-dimethylurea with glyoxal and a theoretical pathway involving the N-alkylation of the parent hydantoin ring. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of hydantoin derivatives.

Introduction

Imidazolidine-2,4-diones, commonly referred to as hydantoins, are a class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active compounds. Their derivatives have demonstrated a wide range of therapeutic properties, including anticonvulsant, antiarrhythmic, and anticancer activities. The substitution pattern on the hydantoin ring, particularly at the N1 and N3 positions, plays a crucial role in modulating the pharmacological profile of these molecules. The 1,3-dimethyl substituted variant, 1,3-dimethylimidazolidine-2,4-dione, serves as a key building block and a target molecule in various drug discovery programs. This guide details the established and potential synthetic routes for its preparation.

Primary Synthesis Pathway: Cyclization of N,N'-Dimethylurea and Glyoxal

The most direct and efficient method for the synthesis of 1,3-dimethylimidazolidine-2,4-dione involves the acid-catalyzed condensation and cyclization of N,N'-dimethylurea with glyoxal. This one-pot reaction provides a straightforward route to the desired product.

Reaction Scheme

Caption: Acid-catalyzed synthesis of 1,3-Dimethylimidazolidine-2,4-dione.

Experimental Protocol

A detailed experimental procedure for this synthesis is outlined below, based on established methodologies for similar hydantoin formations.

Materials:

-

N,N'-Dimethylurea

-

Glyoxal (40% aqueous solution)

-

Etidronic acid (HEDP) or another suitable acid catalyst

-

Water (distilled or deionized)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N'-dimethylurea (1.0 eq) in water.

-

To this solution, add a 40% aqueous solution of glyoxal (1.0 eq).

-

While stirring, add the acid catalyst, such as etidronic acid (1.0 eq).

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1,3-dimethylimidazolidine-2,4-dione.

Quantitative Data

| Parameter | Value |

| Yield | 50-60% (reported for similar reactions) |

| Melting Point | 105-108 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 3.85 (s, 2H, CH₂), 3.05 (s, 6H, 2 x N-CH₃)

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 158.0 (C=O), 47.0 (CH₂), 27.5 (N-CH₃)

Alternative Synthesis Pathway: N-Alkylation of Hydantoin

An alternative, though less direct, approach to 1,3-dimethylimidazolidine-2,4-dione is the stepwise or one-pot dialkylation of the parent hydantoin ring. This method offers versatility in introducing different alkyl groups at the N1 and N3 positions.

Reaction Scheme

Caption: N-Alkylation of Hydantoin to yield the 1,3-dimethylated product.

Theoretical Experimental Protocol

This protocol is based on general methods for the N-alkylation of hydantoins and would require optimization for this specific transformation.[1]

Materials:

-

Hydantoin

-

Potassium tert-butoxide (tBuOK) or another strong base

-

Methyl iodide (CH₃I) or another methylating agent

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydantoin (1.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (2.2 eq) to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate 1,3-dimethylimidazolidine-2,4-dione.

Expected Quantitative Data

| Parameter | Value |

| Yield | Moderate to good (highly dependent on reaction optimization) |

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of 1,3-dimethylimidazolidine-2,4-dione.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethylimidazolidine-2,4-dione (CAS RN: 24039-08-5), a heterocyclic compound of interest in various scientific domains. This document collates available experimental and computed data, details relevant experimental methodologies, and presents logical workflows for property determination.

Core Physicochemical Properties

1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin, possesses a unique set of properties stemming from its molecular structure. The following tables summarize the key quantitative data available for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1,3-dimethylimidazolidine-2,4-dione | PubChem[1] |

| CAS Number | 24039-08-5 | ChemicalBook[2][3], PubChem[1] |

| Molecular Formula | C5H8N2O2 | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 128.13 g/mol | ChemicalBook[2], PubChem[1] |

| Canonical SMILES | CN1CC(=O)N(C1=O)C | PubChem[1] |

| InChI Key | RFTORHYUCZJHDO-UHFFFAOYSA-N | PubChem[1] |

| Physicochemical Property | Value | Type | Source |

| Melting Point | 44-45 °C | Experimental | ChemicalBook[2][3] |

| Boiling Point | 169 °C | Experimental | ChemicalBook[2][3] |

| Density | 1.234 g/cm³ | Experimental | ChemicalBook[2] |

| Flash Point | 62 °C | Experimental | ChemicalBook[2][3] |

| XLogP3 | -0.7 | Computed | PubChem[1] |

| pKa | -1.88 ± 0.20 | Predicted | ChemicalBook[2] |

| Water Solubility | Data not available | - | - |

| Vapor Pressure | Data not available | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. Below are established protocols for determining the key properties of organic compounds like 1,3-Dimethylimidazolidine-2,4-dione.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Method: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample of 1,3-Dimethylimidazolidine-2,4-dione is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample positioned adjacent to the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[6]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 2°C per minute as the melting point is approached.[6]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the compound.[4][6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Capillary Tube Method (Siwoloboff's Method)

-

Sample Preparation: A small quantity of liquid 1,3-Dimethylimidazolidine-2,4-dione is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7][8]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block).[7][8]

-

Heating and Observation: The bath is heated gently. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient is a measure of the lipophilicity of a compound.

Method: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[10]

-

Partitioning: A known amount of 1,3-Dimethylimidazolidine-2,4-dione is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.[11]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution.

Method: Potentiometric Titration

-

Solution Preparation: A solution of 1,3-Dimethylimidazolidine-2,4-dione of known concentration is prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength is typically kept constant with a background electrolyte like KCl.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. The pH of the solution is monitored continuously using a calibrated pH electrode.[12][13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. For multiple titrations, an average pKa value and standard deviation are calculated.[12]

Synthesis

A plausible synthetic route, based on general organic chemistry principles, could involve the reaction of N,N'-dimethylurea with a suitable two-carbon electrophile, or the cyclization of an N-methyl-N'-(carboxymethyl)urea derivative. Further research into specific synthetic literature for this compound is recommended for a validated protocol.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain regarding the involvement of 1,3-Dimethylimidazolidine-2,4-dione in specific signaling pathways or its detailed biological activities. Its structural similarity to other hydantoin derivatives suggests potential applications in medicinal chemistry, as some hydantoins exhibit anticonvulsant and other pharmacological properties. However, specific data for this compound is lacking.

Conclusion

This technical guide has summarized the currently available physicochemical data for 1,3-Dimethylimidazolidine-2,4-dione and provided established experimental protocols for their determination. While experimental values for several key properties have been identified, further research is required to determine its water solubility and vapor pressure experimentally and to develop a validated, detailed synthesis protocol. The lack of information on its biological activity also presents an opportunity for future investigation. This document serves as a foundational resource for researchers and professionals working with this compound, highlighting both what is known and where further inquiry is needed.

References

- 1. 1,3-Dimethylimidazolidine-2,4-dione | C5H8N2O2 | CID 123410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24039-08-5 CAS MSDS (2,4-Imidazolidinedione, 1,3-dimethyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,4-Imidazolidinedione, 1,3-dimethyl- | 24039-08-5 [amp.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dimethylimidazolidine-2,4-dione (CAS: 24039-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine-2,4-dione, also known as N,N'-dimethylhydantoin, is a heterocyclic organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, spectral data, and safety information. Notably, while the imidazolidine-2,4-dione (hydantoin) scaffold is found in various biologically active molecules, there is a lack of specific documented biological activity or established signaling pathways for 1,3-Dimethylimidazolidine-2,4-dione in the scientific literature. Its primary applications appear to be in chemical synthesis and material science.

Chemical and Physical Properties

The physical and chemical properties of 1,3-Dimethylimidazolidine-2,4-dione are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Source(s) |

| CAS Number | 24039-08-5 | [1] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | 1,3-dimethylimidazolidine-2,4-dione | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 8.2 °C | [3] |

| Boiling Point | 224-226 °C | [4] |

| Density | 1.056 g/mL at 25 °C | [4] |

| Solubility | Soluble in water, DMF, and THF. | [1] |

| pKa | -0.65 ± 0.20 (Predicted) | [5] |

| LogP | -0.7 | [2] |

| Refractive Index (n20/D) | 1.472 | [4] |

| Flash Point | 120 °C (open cup) / 95 °C (closed cup) | [6] |

Synthesis and Purification

Several methods for the synthesis of 1,3-Dimethylimidazolidine-2,4-dione have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Experimental Protocols

3.1.1. Synthesis from N,N'-Dimethylethylenediamine and Phosgene

This method involves the reaction of N,N'-dimethylethylenediamine with phosgene in the presence of a dehydrochlorinating agent.[7]

-

Materials:

-

N,N'-Dimethylethylenediamine

-

Phosgene (or a phosgene equivalent like trichloromethyl chloroformate)

-

Toluene (or another suitable organic solvent)

-

Triethylamine (or another suitable base)

-

Water

-

1,2-Dichloroethane (for extraction)

-

Aqueous sodium hydroxide solution

-

-

Procedure:

-

In a four-necked flask equipped with a reflux condenser, thermometer, phosgene inlet tube, and stirrer, dissolve N,N'-dimethylethylenediamine (0.1 mol) in toluene (100 ml).

-

Maintain the reaction temperature at 20 °C using a cooling bath.

-

Slowly bubble phosgene gas through the solution while simultaneously adding triethylamine dropwise over a period of one hour.

-

After the addition is complete, age the reaction mixture at 20 °C for one hour.

-

To improve the yield, the reaction can be carried out in a water medium while maintaining the pH between 3.0 and 10.0 by the addition of a dehydrochlorinating agent.[7]

-

After the reaction, purge the system with nitrogen gas to remove any unreacted phosgene.

-

Work-up the reaction mixture by making the solution alkaline (pH 10) with an aqueous sodium hydroxide solution.

-

Extract the product into 1,2-dichloroethane (2 x 150 g).

-

Separate the organic layer and purify by distillation to obtain 1,3-Dimethylimidazolidine-2,4-dione.

-

3.1.2. Synthesis from 2-Imidazolidinone, Formaldehyde, and Formic Acid

This method utilizes 2-imidazolidinone, paraformaldehyde, and formic acid for the synthesis.[5]

-

Materials:

-

2-Imidazolidinone

-

Paraformaldehyde

-

33.3% Formic acid

-

85% Formic acid

-

Sodium hydroxide solution

-

-

Procedure:

-

In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 501 g (3.626 mol) of 33.3% formic acid, 107 g (3.567 mol, calculated as formaldehyde) of paraformaldehyde, and 153 g (1.779 mol) of 2-imidazolidinone.

-

Stir the mixture and heat to 70 °C for 4 hours.

-

Add 237 g (4.379 mol) of 85% formic acid and heat the mixture to reflux for 12 hours.

-

After the reaction, distill off the formic acid.

-

Neutralize the residue with a sodium hydroxide solution.

-

Purify the product by vacuum distillation, collecting the fraction at 105-118 °C under a vacuum of 0.095 MPa to yield 1,3-dimethyl-2-imidazolidinone with a purity of 99.7% as determined by gas chromatography.[5]

-

Purification

Purification of 1,3-Dimethylimidazolidine-2,4-dione is typically achieved through distillation. For high-purity applications, such as in electronics, further purification steps may be necessary.

-

Distillation: Crude 1,3-Dimethylimidazolidine-2,4-dione can be purified by distillation over calcium hydride under reduced pressure.[1]

-

Azeotropic or Extractive Distillation: These methods are employed for industrial-scale purification to achieve high-purity, electronic-grade product.[5]

-

Adsorption: Protic impurities such as urea, acetamide, and N-methylformamide can be removed by treating the crude product with a composite salt containing MgO and/or SiO₂.[8] The mixture is stirred at an elevated temperature (e.g., 80-95 °C) for a period and then filtered to remove the adsorbent.[8]

-

Solvent Extraction and Distillation: An alternative purification method involves extracting 1,3-dimethyl-2-imidazolidinone from an aqueous solution using n-butanol in the presence of an inorganic salt like sodium chloride. The n-butanol layer is then subjected to distillation to recover the purified product.[9]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of 1,3-Dimethylimidazolidine-2,4-dione.

Caption: Synthesis of 1,3-Dimethylimidazolidine-2,4-dione from Phosgene.

Caption: Synthesis from 2-Imidazolidinone.

Spectral Data

Spectral data is essential for the identification and characterization of 1,3-Dimethylimidazolidine-2,4-dione.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

While specific spectral data can be found in various databases, a general interpretation is as follows:

-

¹H NMR: The spectrum is expected to show signals corresponding to the two methyl groups and the methylene protons of the imidazolidine ring.

-

¹³C NMR: The spectrum should display peaks for the carbonyl carbons, the methylene carbon, and the methyl carbons.

-

Mass Spectrum: The molecular ion peak corresponding to the molecular weight of 128.13 g/mol should be observable.

-

IR Spectrum: Characteristic absorption bands for the carbonyl groups (C=O) are expected in the region of 1650-1750 cm⁻¹.

Reactivity and Applications

1,3-Dimethylimidazolidine-2,4-dione is a polar aprotic solvent with high thermal and chemical stability.[3] It is stable in the presence of acids and alkalis.[6] Its primary application is as a solvent in various chemical reactions and in the manufacturing of polymers and electronic materials.[6] It is considered a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA).[3]

Biological Activity

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activity of 1,3-Dimethylimidazolidine-2,4-dione (CAS: 24039-08-5). While the broader class of imidazolidine-2,4-diones (hydantoins) includes compounds with diverse pharmacological properties, including anticonvulsant and antiarrhythmic activities, these properties have not been attributed to the 1,3-dimethyl derivative.

Studies on related but structurally distinct molecules, such as certain thiazolidine-2,4-dione derivatives, have shown activities like anticancer, antimicrobial, and antidiabetic effects.[10][11][12] However, these findings cannot be extrapolated to 1,3-Dimethylimidazolidine-2,4-dione. Therefore, researchers and drug development professionals should not assume any inherent biological activity for this specific compound without empirical evidence.

Due to the absence of known biological targets or mechanisms of action, no signaling pathway diagrams can be provided for 1,3-Dimethylimidazolidine-2,4-dione.

Safety Information

Based on available safety data sheets, 1,3-Dimethylimidazolidine-2,4-dione presents the following hazards:

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Avoid breathing vapors or mist.

-

Wash thoroughly after handling.

Conclusion

1,3-Dimethylimidazolidine-2,4-dione is a well-characterized polar aprotic solvent with established synthesis and purification methods. Its physical and chemical properties make it a useful medium for various chemical reactions and industrial applications. However, for the audience in drug development and life sciences research, it is crucial to note the current absence of documented biological activity for this specific compound. Future research may uncover novel biological roles, but based on existing literature, its utility is primarily in the realm of chemical synthesis and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dimethylimidazolidine-2,4-dione | C5H8N2O2 | CID 123410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dimethyl-2-imidazolidinone CAS#: 80-73-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 7. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]

- 8. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]

- 9. A process for recovering 1,3-dimethyl-2-imidazolidinone - Patent 1598342 [data.epo.org]

- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3-Dimethylimidazolidine-2,4-dione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3-Dimethylimidazolidine-2,4-dione, a heterocyclic compound of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document is intended for scientists and drug development professionals, presenting key spectroscopic data in a structured format, alongside detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 1,3-Dimethylimidazolidine-2,4-dione (CAS No. 24039-08-5). It is important to distinguish this compound from the more commonly cited 1,3-Dimethyl-2-imidazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for 1,3-Dimethylimidazolidine-2,4-dione is available in spectral databases.[1] The characteristic absorption bands are indicative of its molecular structure, particularly the two carbonyl groups within the five-membered ring.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| C=O (Amide) Stretch | 1700 - 1780 |

| C-N Stretch | 1250 - 1350 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

Note: The exact peak positions can be found in the referenced spectral databases.

Mass Spectrometry (MS)

Mass spectral data for 1,3-Dimethylimidazolidine-2,4-dione is available, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| Parameter | Value |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Exact Mass | 128.0586 g/mol |

| Key Fragmentation Peaks (m/z) | Data available in spectral databases. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like 1,3-Dimethylimidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 1,3-Dimethylimidazolidine-2,4-dione is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. The spectral width is set to around 200-220 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 1,3-Dimethylimidazolidine-2,4-dione is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): A dilute solution of 1,3-Dimethylimidazolidine-2,4-dione in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1,3-Dimethylimidazolidine-2,4-dione.

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

References

The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] From the pioneering anticonvulsant phenytoin to the antimicrobial nitrofurantoin and the anticancer drug nilutamide, hydantoin derivatives have demonstrated a remarkable breadth of biological activities.[2] This technical guide provides a comprehensive overview of the significant anticonvulsant, antimicrobial, and anticancer properties of hydantoin derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing explicit experimental protocols for their evaluation.

Anticonvulsant Activity of Hydantoin Derivatives

Hydantoin derivatives are a well-established class of anticonvulsant drugs, primarily used in the management of partial and tonic-clonic seizures.[3][4] The archetypal drug in this class is phenytoin, which has been a mainstay in epilepsy treatment for decades.[5]

Mechanism of Action

The primary anticonvulsant mechanism of hydantoin derivatives like phenytoin involves the modulation of voltage-gated sodium channels in neurons. By binding to the channel in its inactive state, these compounds slow the rate of recovery from inactivation. This action limits the repetitive firing of action potentials, which is a hallmark of seizure activity, thereby preventing the spread of seizures in the brain. A 5-phenyl or other aromatic substituent is generally considered essential for activity against generalized tonic-clonic seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant potency of hydantoin derivatives is typically evaluated using the Maximal Electroshock Seizure (MES) test, where the median effective dose (ED50) required to protect against seizures is determined.

| Compound | Animal Model | MES ED50 (mg/kg) | Reference |

| Phenytoin | Mice | 5.96 | [6] |

| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | Mice | 8.29 | [6] |

| Compound 6d (a pyrazolopyrimidine-hydantoin hybrid) | Mice | 15.8 | [7] |

| ART 5 (lithium salt of 5,5-diphenylimidazolidine-2,4-dione) | Mice | Lower toxicity and myorelaxation compared to phenytoin | [7] |

| ART 1215 (lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione) | Mice | Lower toxicity and myorelaxation compared to phenytoin | [7] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is adapted from established methods for assessing anticonvulsant activity in mice.[8][9]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer with corneal electrodes

-

Test hydantoin derivative

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Saline solution (0.9%)

-

Topical anesthetic for corneal application

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory conditions for at least 48 hours before the experiment. House them in groups with free access to food and water.

-

Drug Administration: Divide the mice into groups (n=6-10 per group). Administer the test hydantoin derivative, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

-

Anesthesia: Apply a drop of topical anesthetic to the corneas of each mouse to minimize discomfort.

-

Electroshock Application: Place the corneal electrodes on the corneas of the mouse. Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.

-

Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection. The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, can be determined using probit analysis.

Antimicrobial Activity of Hydantoin Derivatives

Hydantoin derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[7][10] Nitrofurantoin, a hydantoin derivative, is a clinically used antibiotic for treating urinary tract infections.[2]

Mechanisms of Action

The antimicrobial action of hydantoin derivatives is multifaceted and can involve several mechanisms:[1]

-

Inhibition of Cell Wall Synthesis: Some hydantoin derivatives can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][11][12]

-

Disruption of Protein Synthesis: By binding to bacterial ribosomes, these compounds can inhibit protein synthesis, which is essential for bacterial growth and replication.[1]

-

Membrane Permeabilization: Certain derivatives can disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents and subsequent cell death.

-

DNA Damage: Some hydantoins, like nitrofurantoin, are thought to be reduced by bacterial enzymes to reactive intermediates that can damage bacterial DNA.

Caption: A generalized workflow for the synthesis of hydantoin derivatives.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of hydantoin derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (μg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus (MRSA) | 12.5 | |

| Nitrofurantoin | Pseudomonas aeruginosa | >100 | |

| Compound 22 (a cationic lipidated hydantoin) | Staphylococcus aureus (MRSA) | <1 | |

| Compound 22 (a cationic lipidated hydantoin) | Pseudomonas aeruginosa | <1 | |

| Compound 5 (a hydantoin dimer) | Gram-positive & Gram-negative bacteria (Geometric Mean) | 5.37 | [5] |

| Compound 18 (a hydantoin dimer) | Gram-positive & Gram-negative bacteria (Geometric Mean) | 7.32 | [13] |

Experimental Protocol: Broth Microdilution MIC Test

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a hydantoin derivative using the broth microdilution method.[5][13][14][15][16]

Materials:

-

96-well microtiter plates

-

Test hydantoin derivative

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Compound Dilution:

-

Prepare a stock solution of the test hydantoin derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the drug is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader.

-

Anticancer Activity of Hydantoin Derivatives

Hydantoin derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2]

Mechanisms of Action

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some hydantoin derivatives act as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[2][17] By blocking the ATP binding site of the EGFR kinase domain, these compounds inhibit its autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.[18][19]

Caption: EGFR signaling pathway inhibited by hydantoin derivatives.

-

Histone Deacetylase (HDAC) Inhibition: Certain hydantoin derivatives function as HDAC inhibitors.[2][17] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[20][21] By inhibiting HDACs, these hydantoin derivatives promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[22]

Caption: Mechanism of HDAC inhibition by hydantoin derivatives.

Quantitative Data: Anticancer Efficacy

The anticancer activity of hydantoin derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9a (an HDAC6 inhibitor) | HL-60 (Leukemia) | 0.23 | [3] |

| Compound 9a (an HDAC6 inhibitor) | RPMI-8226 (Multiple Myeloma) | 0.25 | [3] |

| Compound 10a (a spirohydantoin) | MCF-7 (Breast Cancer) | 2.56 | [3] |

| Compound 13 (a 5,5-diphenylhydantoin derivative) | Mouse T-lymphoma (PAR) | 0.67 | [3] |

| Compound 13 (a 5,5-diphenylhydantoin derivative) | Mouse T-lymphoma (MDR) | 0.90 | [3] |

| Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW480 (Colon Cancer) | 16.8 | [23] |

| Compound 5h (a 3-benzhydryl-5-phenyl substituted hydantoin) | HeLa (Cervical Cancer) | 21 | [14] |

| Compound 5h (a 3-benzhydryl-5-phenyl substituted hydantoin) | MCF-7 (Breast Cancer) | 20 | [14] |

| Compound 24 (a phenytoin derivative) | EGFR expressing cells | 0.07 | [12] |

| Compound 24 (a phenytoin derivative) | HER2 expressing cells | 0.04 | [12] |

| Compound 4c (a benzimidazole-linked hydantoin) | MOLT-4 (Leukemia) | Potent | [24] |

| Compound 4c (a benzimidazole-linked hydantoin) | CCRF-CEM (Leukemia) | Potent | [24] |

Experimental Protocol: MTT Assay for IC50 Determination

This protocol describes the determination of the IC50 value of a hydantoin derivative against an adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][18][25][26]

Materials:

-

Adherent cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test hydantoin derivative

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test hydantoin derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

Hydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities. Their established utility as anticonvulsants, coupled with their growing potential as antimicrobial and anticancer agents, underscores the continued importance of research in this area. The diverse mechanisms of action, from ion channel modulation to enzyme inhibition, offer multiple avenues for the development of novel therapeutics. The experimental protocols detailed in this guide provide a foundation for the systematic evaluation of new hydantoin derivatives, facilitating the discovery and development of next-generation drugs to address a range of unmet medical needs. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic core.

References

- 1. academic.oup.com [academic.oup.com]

- 2. youtube.com [youtube.com]

- 3. hereditybio.in [hereditybio.in]

- 4. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. IC50 determination by MTT assay [bio-protocol.org]

- 7. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. protocols.io [protocols.io]

- 17. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ukm.my [ukm.my]

- 20. scispace.com [scispace.com]

- 21. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 22. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 24. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Potential Therapeutic Targets of 1,3-Dimethylimidazolidine-2,4-dione: An In-depth Technical Guide

Introduction

1,3-Dimethylimidazolidine-2,4-dione is a chemical compound belonging to the hydantoin (also known as imidazolidine-2,4-dione) class of heterocyclic compounds. While direct therapeutic applications of 1,3-Dimethylimidazolidine-2,4-dione have not been extensively documented in scientific literature, the core imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide will, therefore, explore the potential therapeutic targets of 1,3-Dimethylimidazolidine-2,4-dione by examining the well-established biological activities and mechanisms of action of its structural analogs and derivatives. The insights drawn from these related compounds provide a strong foundation for future research and drug development efforts centered on 1,3-Dimethylimidazolidine-2,4-dione.

Potential as an Antidiabetic Agent

The structurally related thiazolidinedione and imidazolidinedione classes of compounds have been extensively investigated for their roles in regulating glucose metabolism. This suggests that 1,3-Dimethylimidazolidine-2,4-dione could potentially target key proteins in metabolic signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidinediones (TZDs) are a well-established class of antidiabetic drugs that act as agonists for PPARγ, a nuclear receptor primarily expressed in adipose tissue.[4][5][6] Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[4][5] Given the structural similarity between the imidazolidine-2,4-dione and thiazolidinedione cores, PPARγ represents a primary potential target for 1,3-Dimethylimidazolidine-2,4-dione.

Figure 1: Potential PPARγ Agonist Signaling Pathway.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[7] Several studies have identified imidazolidine-2,4-dione derivatives as potent and selective inhibitors of PTP1B.[7] This suggests that 1,3-Dimethylimidazolidine-2,4-dione could also function as a PTP1B inhibitor, thereby enhancing insulin receptor signaling.

Figure 2: Potential PTP1B Inhibition Mechanism.

Potential as an Anticancer Agent

The hydantoin scaffold is present in several clinically used anticancer drugs and numerous investigational compounds.[2][3] The anticancer activity of these derivatives is often attributed to their interaction with various targets involved in cell proliferation, survival, and angiogenesis.

Potential Targets in Oncology

-

Receptor Tyrosine Kinases (RTKs): Derivatives of 5,5-diphenylimidazolidine-2,4-dione have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial drivers in several cancers.[8]

-

Anti-apoptotic Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Imidazolidine-2,4-dione derivatives have been designed as Bcl-2 inhibitors, promoting cancer cell death.[9]

-

Other Potential Targets: Other mechanisms of action for hydantoin derivatives include the inhibition of histone deacetylases (HDACs) and tubulin polymerization.[2][3]

Quantitative Data from Analog Studies

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| 5,5-diphenylhydantoin derivative | EGFR | 0.07 µM | [8] |

| 5,5-diphenylhydantoin derivative | HER2 | 0.04 µM | [8] |

| 5,5-diphenylhydantoin derivative | MCF-7 (Breast Cancer) | 4.92 ± 0.3 µM | [8] |

| 5,5-diphenylhydantoin derivative | HePG-2 (Liver Cancer) | 9.07 ± 0.8 µM | [8] |

| 5,5-diphenylhydantoin derivative | HCT-116 (Colon Cancer) | 12.83 ± 0.9 µM | [8] |

| Imidazolidine-2,4-dione derivative | K562 (Leukemia) | Growth Inhibition | [9] |

| Imidazolidine-2,4-dione derivative | PC-3 (Prostate Cancer) | Growth Inhibition | [9] |

Potential as an Antimicrobial Agent

Derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[10][11][12] The mechanism of antimicrobial action for the related thiazolidinediones has been proposed to involve the inhibition of cytoplasmic Mur ligase enzymes, which are essential for bacterial cell wall synthesis.[5]

Quantitative Data from Analog Studies

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Fused bicyclic hydantoins | Various Bacteria | Moderate Activity | [10][11] |

| 5,5-disubstituted hydantoins | Various Yeasts | Weak Activity | [10][11] |

| Imidazolidineiminothione derivative | E. coli | Significant Activity | [13] |

| Imidazolidineiminothione derivative | S. aureus | Significant Activity | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential therapeutic activities of 1,3-Dimethylimidazolidine-2,4-dione, based on the activities of its analogs.

PPARγ Agonist Activity Assay (Competitive Binding Assay)

Figure 3: Workflow for PPARγ Competitive Binding Assay.

-

Objective: To determine if 1,3-Dimethylimidazolidine-2,4-dione can bind to the PPARγ ligand-binding domain (LBD).

-

Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled PPARγ ligand for binding to the recombinant human PPARγ-LBD.[14]

-

Materials:

-

Recombinant human PPARγ-LBD

-

Fluorescent PPARγ ligand (e.g., a fluormone)

-

1,3-Dimethylimidazolidine-2,4-dione (test compound)

-

Rosiglitazone or Pioglitazone (positive control)

-

Assay buffer

-

384-well microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a microplate, add the PPARγ-LBD, the fluorescent ligand, and either the test compound, control, or buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The concentration of the test compound that results in a half-maximal shift in polarization is the IC50 value, which reflects its binding affinity.[14]

PTP1B Inhibition Assay (Colorimetric)

-

Objective: To measure the inhibitory effect of 1,3-Dimethylimidazolidine-2,4-dione on PTP1B enzyme activity.

-

Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. When dephosphorylated, pNPP turns yellow, and the absorbance can be measured. An inhibitor will reduce the rate of this color change.[15][16]

-

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

1,3-Dimethylimidazolidine-2,4-dione (test compound)

-

Known PTP1B inhibitor (e.g., Suramin) as a positive control

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing EDTA and DTT)

-

96-well microplates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the PTP1B enzyme to each well of a 96-well plate, followed by the test compound or control.

-

Pre-incubate the enzyme and compound mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product at 405 nm.[16]

-

-

Data Analysis: The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity (MTT Assay)

References

- 1. jddtonline.info [jddtonline.info]

- 2. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 3. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR agonist - Wikipedia [en.wikipedia.org]

- 7. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Speculated Mechanism of Action of 1,3-Dimethylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolidine-2,4-dione, also known as 1,3-dimethylhydantoin, is a heterocyclic compound belonging to the hydantoin family. While comprehensive studies on the isolated molecule's mechanism of action are limited, its incorporation into the structure of marine alkaloids, particularly aplysinopsins and their synthetic analogs, has provided significant insights into its potential biological activities. This guide consolidates the available data to speculate on the mechanism of action of 1,3-Dimethylimidazolidine-2,4-dione, focusing on its role within these bioactive compounds. The primary speculated mechanism revolves around the induction of apoptosis through the modulation of key regulatory proteins.

Speculated Mechanism of Action: Induction of Apoptosis

The principal hypothesized mechanism of action for compounds containing the 1,3-Dimethylimidazolidine-2,4-dione moiety is the induction of apoptosis in cancer cells. This is thought to occur through the suppression of anti-apoptotic proteins, primarily B-cell lymphoma 2 (BCL2). By inhibiting BCL2, a cascade of pro-apoptotic events is initiated, leading to programmed cell death.

Aplysinopsin analogs containing the 1,3-dimethylimidazolidine-2,4-dione core have demonstrated the ability to suppress the expression of BCL2.[1][2] This suppression leads to the activation of pro-apoptotic proteins such as BAX, which in turn activates caspases, the executive enzymes of apoptosis.[2]

The proposed signaling pathway is as follows:

Other Potential Biological Activities

Beyond its role in apoptosis, derivatives of 1,3-Dimethylimidazolidine-2,4-dione have been associated with other biological activities, suggesting a broader pharmacological potential.

-

Neurotransmission Modulation: Aplysinopsins have shown the potential to modulate neurotransmission, including interactions with serotonin receptors and influencing the activities of monoamine oxidase (MAO) and nitric oxide synthase (NOS).[3]

-

Antimicrobial and Phytotoxic Activity: Studies on phosphonated hydantoins suggest that the imidazolidine-2,4-dione scaffold can be functionalized to exhibit antibiotic and phytotoxic properties.[4]

Quantitative Data from Bioactivity Studies

The following table summarizes the biological activities of synthetic aplysinopsin analogs containing the 1,3-Dimethylimidazolidine-2,4-dione moiety.

| Compound/Analog | Target/Activity | Measurement | Value | Reference |

| Aplysinopsin Analog 4e | BCL2 Binding Energy | kcal/mol | -9.2 | [2] |

| Aplysinopsin Analog 5a | BCL2 Binding Energy | kcal/mol | -8.9 | [2] |

| Aplysinopsin Analog 4c | BCL2 Binding Energy | kcal/mol | -8.7 | [2] |

| Aplysinopsin | BCL2 Binding Energy | kcal/mol | -8.7 | [2] |

| Aplysinopsin Analog 5b | BCL2 Binding Energy | kcal/mol | -8.5 | [2] |

| EE-84 | Growth Inhibition (K562 cells, 72h) | GI50 (µM) | 19.07 ± 0.80 | [5][6] |

| EE-84 | Cell Death (K562 cells, 50 µM) | % | ~16.5 | [5][6] |

Experimental Protocols

Synthesis of (Z)-5-((1H-indol-3-yl)methylene)-1,3-dimethylimidazolidine-2,4-dione (Aplysinopsin)

This protocol describes the synthesis of an aplysinopsin analog, which is a common starting point for further derivatization.

Detailed Method: A mixture of 1,3-dimethyl creatinine (22.7 mmol) and indole-3-aldehyde (22.7 mmol) is heated under reflux in piperidine (30 mL) for 4 hours. After cooling, the reaction mixture is poured into water (200 mL) and stirred for 30 minutes. The resulting precipitate is filtered, washed several times with water, air-dried, and finally crystallized from methanol to yield the final product.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the growth inhibitory effects of the synthesized compounds on cancer cell lines.

Methodology:

-

Cancer cells (e.g., K562) are seeded in 96-well plates at a specific density.

-

After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.

-

The cells are incubated for a further 48-72 hours.

-

MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration required to inhibit cell growth by 50% (GI50) is calculated from the dose-response curves.[5][6]

The available evidence strongly suggests that the 1,3-Dimethylimidazolidine-2,4-dione scaffold is a promising pharmacophore, particularly in the context of anticancer drug development. Its role within aplysinopsin analogs points towards a mechanism of action involving the inhibition of the anti-apoptotic protein BCL2, leading to the induction of apoptosis. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives, including its effects on neurotransmission and its potential as an antimicrobial agent. The detailed experimental protocols provided herein can serve as a foundation for future investigations into the synthesis and biological evaluation of novel compounds based on the 1,3-Dimethylimidazolidine-2,4-dione core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Leukemic Properties of Aplysinopsin Derivative EE-84 Alone and Combined to BH3 Mimetic A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Physicochemical Landscape of 1,3-Dimethylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of 1,3-Dimethylimidazolidine-2,4-dione (also known as 1,3-dimethylhydantoin). Due to a scarcity of specific experimental data for this compound, this guide leverages information on the core imidazolidine-2,4-dione (hydantoin) structure and its closely related derivatives to provide valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1,3-Dimethylimidazolidine-2,4-dione

Direct experimental data on the solubility and stability of 1,3-Dimethylimidazolidine-2,4-dione is limited in publicly available literature. However, computational data from PubChem provides a starting point for understanding its basic physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | PubChem CID 123410[1] |

| Molecular Weight | 128.13 g/mol | PubChem CID 123410[1] |

| IUPAC Name | 1,3-dimethylimidazolidine-2,4-dione | PubChem CID 123410[1] |

| Computed XLogP3 | -0.7 | PubChem CID 123410[1] |

| Computed Topological Polar Surface Area | 40.6 Ų | PubChem CID 123410[1] |

The negative XLogP3 value suggests that 1,3-Dimethylimidazolidine-2,4-dione is likely to be a relatively polar molecule with a preference for aqueous environments over nonpolar solvents.

Solubility Profile

Table 1: Solubility Data for Related Hydantoin Derivatives

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| 1,3-Dichloro-5,5-dimethylhydantoin | Water | 0.21% (w/v) | 25 | [3] |

| Carbon Tetrachloride | 12.5% (w/v) | 25 | [3] | |

| Chloroform | 14% (w/v) | 25 | [3] | |

| Methylene Chloride | 30% (w/v) | 25 | [3] | |

| Benzene | 9.2% (w/v) | 25 | [3] | |

| 1,3-Dibromo-5,5-dimethylhydantoin | Water | Insoluble | Not Specified | [4] |

| Alcohol | Soluble | Not Specified | [4] | |

| Ether | Soluble | Not Specified | [4] | |

| Benzene | Soluble | Not Specified | [4] | |

| Carbon Tetrachloride | 0.003 mol/L | 25 | [4] | |

| Carbon Tetrachloride | 0.024 mol/L | 76.5 | [4] | |

| Hydantoin (parent compound) | Water | 39.7 g/L | 100 | [5] |

Based on the data for these related compounds, it can be anticipated that 1,3-Dimethylimidazolidine-2,4-dione will exhibit moderate solubility in polar organic solvents and potentially limited solubility in water, which may be influenced by pH. The methyl groups at positions 1 and 3 may slightly increase its lipophilicity compared to the unsubstituted hydantoin.

Stability Profile

The stability of the imidazolidine-2,4-dione ring is a critical factor in its handling, formulation, and storage. The ring can be susceptible to hydrolytic cleavage, particularly under basic conditions. The presence of substituents on the ring can significantly influence its stability.

Hydrolytic Stability

The hydantoin ring is known to undergo hydrolysis, which can lead to the formation of hydantoic acid derivatives. This degradation is often pH-dependent, with increased rates observed under alkaline conditions. For instance, studies on 1,3-dichloro-5,5-dimethylhydantoin show that its hydrolysis leads to the formation of active halogen species.[3][6] While this is specific to the halogenated derivative, it highlights the reactivity of the hydantoin core.

Thermal Stability

Thermal stability is an important parameter for processing and storage. Halogenated hydantoins have been studied for their thermal decomposition characteristics, with some exhibiting thermal runaway incidents.[7] While 1,3-Dimethylimidazolidine-2,4-dione lacks the reactive halogens, its thermal stability should be carefully evaluated, especially if subjected to high temperatures during manufacturing processes.

Photostability

The photostability of a compound is its ability to withstand exposure to light without degradation. While specific photostability studies on 1,3-Dimethylimidazolidine-2,4-dione were not found, it is a standard parameter to be assessed during drug development, as photodegradation can lead to loss of potency and the formation of impurities.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of 1,3-Dimethylimidazolidine-2,4-dione, based on standard pharmaceutical practices and information gathered for related compounds.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 1,3-Dimethylimidazolidine-2,4-dione in various solvents.

Materials:

-

1,3-Dimethylimidazolidine-2,4-dione (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or other validated analytical method

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of solid 1,3-Dimethylimidazolidine-2,4-dione to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of 1,3-Dimethylimidazolidine-2,4-dione in the diluted filtrate using a validated HPLC method.

-

Repeat the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the saturated solution (e.g., in mg/mL or mol/L) with the standard deviation.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Indicating Assay Method (SIAM) Development

A stability-indicating assay is crucial to accurately measure the decrease in the drug substance concentration due to degradation.

Objective: To develop and validate an analytical method that can separate and quantify 1,3-Dimethylimidazolidine-2,4-dione from its potential degradation products.

Procedure:

-

Forced Degradation Studies: Subject solutions of 1,3-Dimethylimidazolidine-2,4-dione to various stress conditions to generate degradation products.

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid drug substance at 80 °C for 48 hours.

-

Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Method Development: Develop an HPLC method (or other suitable chromatographic technique) that can resolve the parent drug from all the degradation products formed during the forced degradation studies. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for Stability-Indicating Assay Method Development.

Conclusion

While specific experimental data for 1,3-Dimethylimidazolidine-2,4-dione remains elusive, this guide provides a framework for understanding its likely solubility and stability characteristics based on the behavior of the broader hydantoin class of compounds. The provided experimental protocols offer a robust starting point for researchers to generate the necessary specific data for this compound. As with any compound in drug development, thorough experimental characterization of its physicochemical properties is paramount for successful formulation and ensuring therapeutic efficacy and safety.

References

- 1. 1,3-Dimethylimidazolidine-2,4-dione | C5H8N2O2 | CID 123410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 3. arcjournals.org [arcjournals.org]

- 4. arcjournals.org [arcjournals.org]

- 5. Hydantoin - Wikipedia [en.wikipedia.org]

- 6. arcjournals.org [arcjournals.org]

- 7. researchgate.net [researchgate.net]

The Ascendant Trajectory of 1,3-Dimethylhydantoin Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals